3-Iodoboldine

Description

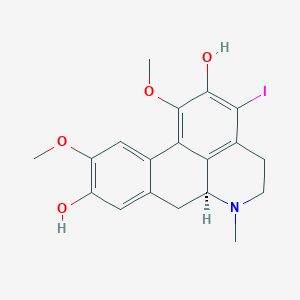

3-Iodoboldine (C₁₉H₂₀INO₂) is a halogenated derivative of boldine, an aporphine alkaloid isolated from the boldo tree (Peumus boldus). Boldine is renowned for its antioxidant, anti-inflammatory, and neuroprotective properties, attributed to its phenolic hydroxyl groups and benzylic amine functionality .

The synthesis of this compound involves reacting boldine with N-iodosuccinimide (NIS). Unlike bromination or chlorination, iodination with NIS predominantly yields the mono-substituted 3-iodo derivative even under excess reagent conditions, likely due to steric and electronic hindrance at the C8 position .

Properties

Molecular Formula |

C19H20INO4 |

|---|---|

Molecular Weight |

453.3 g/mol |

IUPAC Name |

(6aS)-3-iodo-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol |

InChI |

InChI=1S/C19H20INO4/c1-21-5-4-10-15-12(21)6-9-7-13(22)14(24-2)8-11(9)16(15)19(25-3)18(23)17(10)20/h7-8,12,22-23H,4-6H2,1-3H3/t12-/m0/s1 |

InChI Key |

YCBIBKGMUXWRRT-LBPRGKRZSA-N |

Isomeric SMILES |

CN1CCC2=C3[C@@H]1CC4=CC(=C(C=C4C3=C(C(=C2I)O)OC)OC)O |

Canonical SMILES |

CN1CCC2=C3C1CC4=CC(=C(C=C4C3=C(C(=C2I)O)OC)OC)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-Iodoboldine involves the iodination of boldine. One common method is the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction typically occurs in trifluoroacetic acid, where boldine is treated with a 2:1 ratio of NIS to boldine, resulting in the formation of this compound . This method ensures selective iodination at the C-3 position of the boldine molecule.

Chemical Reactions Analysis

3-Iodoboldine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom in this compound can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Iodoform Reaction: This compound can undergo the iodoform reaction, where it reacts with iodine and an alkaline solution to form a yellow precipitate of triiodomethane (iodoform)

Common reagents used in these reactions include iodine, sodium hydroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Iodoboldine has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other halogenated derivatives and complex organic molecules.

Biology: The compound’s interactions with various biological receptors make it a valuable tool in studying receptor-ligand interactions.

Medicine: Due to its pharmacological properties, this compound is investigated for its potential therapeutic effects, particularly in neuroprotection and anticancer activity

Industry: It is used in the development of new drugs and therapeutic agents, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Iodoboldine involves its interaction with various molecular targets and pathways. It exhibits potent free radical scavenging activity, reducing oxidative stress and preventing neuronal damage. The compound also interacts with serotonergic, dopaminergic, opioid, and cholinergic receptors, influencing neurobehavioral functions . Additionally, it has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), contributing to its neuroprotective effects .

Comparison with Similar Compounds

Pharmacological Comparisons

Halogenation alters receptor affinity and antioxidant activity. Data from D1 and D2 dopamine receptor binding assays highlight these differences:

| Compound | D1 Receptor IC₅₀ (nM) | D2 Receptor IC₅₀ (nM) | Antioxidant Activity (Relative to Boldine) |

|---|---|---|---|

| Boldine | ~1000 | >1000 | 1.0 (Baseline) |

| 3-Chloroboldine | 81 | N/D | 1.3× |

| 3-Bromoboldine | 66 | N/D | 1.5× |

| 3-Iodoboldine | 3 | 96 | 1.8× |

| 3,8-Dibromoboldine | 206 | N/D | 0.9× |

Key Findings :

- This compound exhibits exceptional D1 receptor affinity (IC₅₀ = 3 nM), surpassing other halogenated analogs .

- Its D2 receptor affinity (IC₅₀ = 96 nM) is weaker, suggesting selectivity for D1 over D2 receptors .

- Antioxidant activity correlates with halogen electronegativity: I < Br < Cl, but iodine’s lipophilicity enhances membrane penetration, offsetting this trend .

Comparison with Functionally Similar Iodinated Compounds

While structurally distinct, other iodinated aromatic compounds share applications in medicinal chemistry:

| Compound | Structure | Key Applications | Lipophilicity (LogP) |

|---|---|---|---|

| This compound | Aporphine alkaloid | Dopaminergic modulation, antioxidants | 3.2 |

| 3-Iodobenzaldehyde | Simple aryl halide | Synthetic intermediate | 2.8 |

| 4-Iodoanisole | Methoxy-iodobenzene | Radiolabeling, organic synthesis | 3.5 |

Functional Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.